Hexanoic acid, 4,6-dinitro-
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Overview
Description
Hexanoic acid, 4,6-dinitro- is an organic compound characterized by the presence of two nitro groups attached to the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4,6-dinitro- can be synthesized through a nitration reaction, where hexanoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction typically requires controlled temperatures to ensure the selective nitration at the 4 and 6 positions on the hexanoic acid chain.
Industrial Production Methods
Industrial production of hexanoic acid, 4,6-dinitro- involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 4,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of hexanoic acid, 4,6-diamino-.
Substitution: Formation of various substituted hexanoic acids depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 4,6-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 4,6-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its ability to alter the chemical environment within cells, influencing various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simple carboxylic acid without nitro groups.
4-Nitrohexanoic acid: Contains a single nitro group at the 4 position.
6-Nitrohexanoic acid: Contains a single nitro group at the 6 position.
Uniqueness
Hexanoic acid, 4,6-dinitro- is unique due to the presence of two nitro groups at specific positions on the hexanoic acid chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
144449-85-4 |
---|---|
Molecular Formula |
C6H10N2O6 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4,6-dinitrohexanoic acid |
InChI |
InChI=1S/C6H10N2O6/c9-6(10)2-1-5(8(13)14)3-4-7(11)12/h5H,1-4H2,(H,9,10) |
InChI Key |
AXBUOPOPPOABHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(CC[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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